3-Chloro-2-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol. This compound is characterized by the presence of chlorine and fluorine substituents on the benzene ring, along with a methyl group. It is primarily recognized for its applications in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals.
3-Chloro-2-fluoro-6-methylbenzonitrile is classified under the category of benzonitriles, which are aromatic compounds containing a cyano group (-C≡N) attached to a benzene ring. The compound can be sourced from chemical suppliers specializing in fine chemicals and intermediates, such as BenchChem and Chemsrc .
The synthesis of 3-Chloro-2-fluoro-6-methylbenzonitrile can be achieved through several methods:
The industrial synthesis often employs optimized reaction conditions to maximize yield and purity. This may include:
The molecular structure of 3-Chloro-2-fluoro-6-methylbenzonitrile features:
The structural formula can be represented as follows:
These notations provide a way to encode the chemical structure for database searches and computational analysis.
3-Chloro-2-fluoro-6-methylbenzonitrile can participate in various chemical reactions:
Key reagents include:
The mechanism by which 3-Chloro-2-fluoro-6-methylbenzonitrile exerts its effects involves specific interactions with molecular targets that influence biochemical pathways. The exact targets depend on the application context, whether in synthetic chemistry or biological systems.
This compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating appropriate safety measures during handling .
3-Chloro-2-fluoro-6-methylbenzonitrile has several applications across various fields:
The synthesis of 3-chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1) predominantly employs aldehyde intermediates as key precursors. The primary route involves the transformation of 3-chloro-2-fluoro-6-methylbenzaldehyde using hydroxylamine hydrochloride under basic conditions. This reaction proceeds via an oxime intermediate, which undergoes dehydration to yield the target nitrile. Industrial protocols utilize sodium acetate in refluxing ethanol (70-80°C), achieving conversions exceeding 85% within 4-6 hours . Laboratory-scale syntheses favor milder bases like pyridine, though with reduced yields (65-70%) [2].
Alternative pathways include the Rosenmund-von Braun reaction, where copper(I) cyanide mediates cyanation of the corresponding aryl halide. This method requires high temperatures (180-200°C) and extended reaction times (12-16 hours), limiting its utility despite moderate yields (60-65%) [10]. Recent advances employ palladium-catalyzed cyanation using potassium hexacyanoferrate(II), enabling reactions at 100°C with improved functional group tolerance .
Table 1: Nitrile Formation Method Comparison
Method | Reagent System | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Aldehyde Dehydration | NH₂OH·HCl, NaOAc/EtOH | 80°C | 6 | 85-90 |
Rosenmund-von Braun | CuCN, NMP | 190°C | 14 | 60-65 |
Palladium Catalysis | K₄[Fe(CN)₆], Pd(OAc)₂, DMF | 100°C | 3 | 75-80 |
Regioselective halogenation presents significant challenges due to competing electrophilic substitution pathways. Industrial synthesis leverages the inherent directing effects of the nitrile group, with chlorination occurring preferentially at the meta position. Gaseous chlorine in dichloromethane at 0-5°C achieves 92-95% regioselectivity when catalyzed by iron(III) chloride . Fluorination requires a two-step approach: diazotization of 3-chloro-6-methyl-2-aminobenzonitrile followed by Balz-Schiemann reaction with tetrafluoroboric acid .
Microwave-assisted halogenation significantly enhances efficiency in laboratory settings. Studies demonstrate that 2-fluoro-6-methylbenzonitrile undergoes chlorination within 15 minutes at 150°C using N-chlorosuccinimide in dimethyl sulfoxide, achieving 88% yield versus 45% under conventional heating [5]. Bromination exhibits superior kinetics over chlorination due to lower activation barriers, though chloro derivatives remain preferred for downstream applications [10].
Table 2: Halogenation Selectivity Under Different Conditions
Substrate | Halogenating Agent | Catalyst | Positional Selectivity | Yield (%) |
---|---|---|---|---|
2-Fluoro-6-methylbenzonitrile | Cl₂ | FeCl₃ | C3 > C5 (20:1) | 92 |
3-Chloro-6-methylbenzonitrile | Br₂ | AlBr₃ | C2 > C4 (15:1) | 85 |
2-Amino-6-methylbenzonitrile | HBF₄/NaNO₂ | None | C2 fluorination | 78 |
Transition metal catalysis enables convergent synthetic routes to the benzonitrile core. Suzuki-Miyaura coupling of 2-bromo-6-chloro-4-methylbenzonitrile with substituted boronic acids permits introduction of the methyl group at C6 prior to nitrile formation. Palladium(II) acetate/XPhos catalyst systems in toluene/water mixtures (3:1) at 80°C achieve near-quantitative coupling yields within 2 hours [10]. Continuous-flow hydrogenation using 5% Pd/C in microreactors efficiently reduces precursor nitro groups without compromising chloro/fluoro substituents (>99% retention) .
Copper-mediated cyanation has emerged as a cost-effective benzannulation strategy. 3,6-Dichloro-2-fluorotoluene undergoes ammonolysis to the corresponding benzylamine, followed by oxidative dehydrogenation using manganese dioxide to install the nitrile functionality. This cascade process delivers the target compound in 75% overall yield, outperforming traditional Sandmeyer approaches .
Industrial manufacturing prioritizes continuous processing over batch methods to enhance throughput and consistency. Fixed-bed reactors enable gas-phase chlorination of 2-fluoro-6-methylbenzonitrile with 90-92% conversion per pass and >99.5% purity after distillation . Catalyst recycling protocols reduce Pd loading to 0.15 mol% in large-scale Suzuki couplings, significantly lowering production costs [10].
Laboratory syntheses emphasize flexibility, employing multi-step sequences that accommodate diverse analogs. Milligram-scale preparations utilize chromatographic purification, while industrial processes implement melt crystallization for isolation [2]. Economic drivers favor halogen sequence optimization; introducing fluorine last minimizes processing costs despite requiring protective group strategies .
Table 4: Scale-Dependent Process Parameters
Parameter | Industrial Process | Laboratory Method | Economic/Technical Impact |
---|---|---|---|
Production Volume | 100-500 kg/batch | 1-100 g | Capitalizes on economies of scale |
Reaction Time | 2-4 hours (continuous) | 8-24 hours (batch) | 300% throughput increase |
Catalyst Loading | 0.15 mol% Pd | 2-5 mol% Pd | 90% cost reduction in metal |
Purification | Melt crystallization | Column chromatography | Eliminates solvent waste streams |
Temperature Control | Jacketed reactors (±1°C) | Oil baths (±5°C) | Improves yield reproducibility |
Hybrid approaches are emerging, where flow chemistry bridges scale disparities. Microreactor systems achieve kilogram/day output using laboratory-validated conditions while maintaining >98% purity – a critical advantage for pharmaceutical applications requiring stringent impurity profiles [5].
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